(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
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Description
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar cyclopropyloxadiazole derivatives have been shown to interact withmuscarinic receptors . Muscarinic receptors are a type of G protein-coupled receptor that plays a crucial role in the nervous system, affecting functions such as heart rate and smooth muscle contraction.
Mode of Action
It’s worth noting that similar cyclopropyloxadiazole derivatives have been shown to act asfunctionally selective M1 partial agonists with antagonist properties in M2 and M3 muscarinic receptor assays . This suggests that the compound might interact with its targets in a similar manner, potentially acting as an agonist at some receptors and an antagonist at others.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-16-7-6-15-10-18(22-17(15)11-16)21(26)25-8-2-3-13(12-25)9-19-23-20(24-28-19)14-4-5-14/h6-7,10-11,13-14,22H,2-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHHVHQXLZFTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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